molecular formula C10H11F2N B7863558 N-(cyclopropylmethyl)-3,5-difluoroaniline

N-(cyclopropylmethyl)-3,5-difluoroaniline

Cat. No.: B7863558
M. Wt: 183.20 g/mol
InChI Key: VOKYJAYJAGVERW-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3,5-difluoroaniline is a substituted aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and fluorine atoms at the 3 and 5 positions of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis. Its structural uniqueness arises from the combination of the rigid cyclopropane ring and electron-withdrawing fluorine substituents, which influence its reactivity and binding properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKYJAYJAGVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-3,5-difluoroaniline is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

Fluorine Substitution Patterns

The position and number of fluorine atoms on the aniline ring significantly impact biological activity.

Compound Substituent Positions IC50 (Activity) Reference
N-substituted-3,5-difluoroaniline 3,5-diF 0.24 μM (Cruzain inhibition)
N-substituted-2,4-difluoroaniline 2,4-diF Inactive
N-substituted-meta-fluoroaniline 3-F 1.4 μM

Key Findings :

  • Synergistic meta-Fluorine Effect : 3,5-Difluoro substitution enhances activity due to electron-withdrawing effects and optimal steric alignment in enzyme binding pockets .
  • Ortho/Para Fluorine : Substitutions at these positions disrupt planarity or hinder target binding, leading to inactivity .

Halogen Substitution: Fluorine vs. Chlorine

Replacing fluorine with chlorine alters electronic properties and steric bulk.

Compound Halogen Type IC50 (Activity) Reference
N-substituted-3,5-difluoroaniline 2×F 0.24 μM
N-substituted-3,5-dichloroaniline 2×Cl 0.23 μM
N-substituted-2,4-dichloroaniline 2×Cl >25 μM

Key Findings :

  • Chlorine Equivalency : 3,5-Dichloroaniline exhibits comparable activity to 3,5-difluoroaniline, suggesting halogen size and electronegativity are less critical than substitution pattern .
  • Steric Limitations : Bulky 2,4-dichloro substitution reduces activity, highlighting the importance of meta positioning .

N-Alkyl Substituent Effects

The cyclopropylmethyl group is compared with other alkyl chains in protease inhibitors.

Compound (Scaffold) N-Substituent IC50 (Cruzain Inhibition) Reference
Purine nitrile (compound 34) Cyclopentyl 18 nM
Purine nitrile (compound 32) Ethyl 10 nM
Triazine nitrile (compound 29) Cyclopentyl 63 nM

Key Findings :

  • Ethyl vs. Cyclopentyl : Shorter alkyl chains (e.g., ethyl) improve potency, likely due to reduced steric hindrance .

Core Scaffold Influence

The chemotype of the parent scaffold modulates activity even with identical substituents.

Compound Core Structure IC50 (Cruzain Inhibition) Reference
Purine nitrile (compound 34) Purine 18 nM
Triazine nitrile (compound 29) Triazine 63 nM

Key Findings :

  • Purine Superiority : The purine core enhances potency by 3.5-fold compared to triazine, likely due to improved hydrogen bonding or π-π interactions .

Biological Activity

N-(Cyclopropylmethyl)-3,5-difluoroaniline is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}F2_2N
  • Molecular Weight : 215.22 g/mol
  • CAS Number : 1875199-07-7
  • Physical Properties :
    • Solubility: Soluble in organic solvents
    • Melting Point: Data not available

The structure of this compound features a cyclopropylmethyl group attached to the nitrogen atom and two fluorine atoms on the aromatic ring, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This compound is hypothesized to exhibit both anti-inflammatory and anticancer properties, although further studies are needed to validate these effects.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Hypothesized but requires further validation.
  • Anticancer Activity : Potential; preliminary studies suggest it may inhibit cancer cell proliferation.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHypothesizedPotentialFurther studies needed for validation
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroanilineModerateSignificantEstablished cytotoxic effects in vitro
3,5-DifluoroanilineLowMinimalLacks halogen enhancements

Case Studies and Research Findings

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

StepDescription
Starting Material3,5-Difluoroaniline
BrominationBromine substitution at the para position on the aniline ring
CyclopropylmethylationIntroduction of cyclopropylmethyl group via nucleophilic substitution

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